molecular formula C23H23F2N3O2 B2638330 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 877631-50-0

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2638330
CAS No.: 877631-50-0
M. Wt: 411.453
InChI Key: SKQZNPZZXNFNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a high-purity chemical reagent designed for pharmaceutical research and development. This complex small molecule features a 2,6-difluorobenzamide pharmacophore linked to a furan heterocycle and a 4-phenylpiperazine moiety, a structural motif present in compounds investigated as adenosine receptor antagonists . Research into similar benzamide derivatives has shown potential applications in neuroscience, particularly as antagonists for adenosine A2A receptors, which represent a promising therapeutic strategy for managing neurodegenerative pathologies such as Parkinson's and Alzheimer's disease . The structural architecture of this compound, incorporating multiple pharmacologically active fragments, suggests potential as a valuable chemical probe for studying G-protein-coupled receptor (GPCR) interactions. Furthermore, benzamide derivatives have been explored in other therapeutic areas, including as potential antineoplastic agents . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2/c24-18-8-4-9-19(25)22(18)23(29)26-16-20(21-10-5-15-30-21)28-13-11-27(12-14-28)17-6-2-1-3-7-17/h1-10,15,20H,11-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQZNPZZXNFNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,6-difluorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

  • Introduction of the Furan Ring: : The furan ring can be introduced via a coupling reaction. For instance, a Suzuki-Miyaura coupling reaction can be employed, where a furan-2-boronic acid derivative is coupled with a halogenated intermediate of the benzamide core in the presence of a palladium catalyst.

  • Attachment of the Phenylpiperazine Moiety: : The final step involves the introduction of the phenylpiperazine group. This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with an appropriate electrophilic intermediate of the benzamide-furan compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically forming furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon (for catalytic hydrogenation).

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is explored for its potential as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the phenylpiperazine moiety, which is known to interact with serotonin receptors.

  • Biological Studies: : It is used in studies investigating the modulation of biological pathways, including those involved in inflammation and cancer.

  • Chemical Biology: : The compound serves as a probe in chemical biology to study the interaction of small molecules with biological macromolecules.

  • Industrial Applications: : Potential use in the synthesis of advanced materials due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as serotonin receptors in the brain. The phenylpiperazine moiety is known to mimic the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • Comparison: Unlike the target compound, Rip-B lacks fluorine atoms and heterocyclic moieties (furan, piperazine). This difference may influence receptor binding kinetics and solubility .

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

  • Structure : Salicylamide derivative with a 3,4-dimethoxyphenethyl group.
  • Synthesis : Methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield, m.p. 96°C) .
  • Comparison : The hydroxyl group in Rip-D introduces hydrogen-bonding capability absent in the target compound. However, the absence of fluorine and piperazine may limit its CNS penetration compared to the target molecule .

N-(2,6-Difluorophenyl)-5-fluoro-4-(3-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-2(3H)-yl)benzamide

  • Structure : Difluorophenyl benzamide with a fused triazolo-thiazine heterocycle.
  • Synthesis : Prepared via coupling of fluorinated benzoyl chloride with 2,6-difluoroaniline derivatives (patented method) .
  • Comparison : The triazolo-thiazine group enhances rigidity and may improve target selectivity compared to the target compound’s flexible piperazine-furan chain. Fluorine substitution at both benzamide and aniline positions likely increases metabolic stability .

Pesticide Benzamides (e.g., Diflubenzuron, Fluazuron)

  • Structure: Contain urea linkages (e.g., N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) .
  • Comparison : While sharing the 2,6-difluorobenzamide core, these compounds lack the ethyl-piperazine-furan side chain. Their urea groups confer insect growth regulation activity, distinct from the hypothesized CNS or anticancer applications of the target compound .

Anticancer and Antiviral Benzamides

  • Examples: Thiazole-, thiophene-, and isoxazole-containing benzamides (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide) .
  • Comparison : These analogues prioritize sulfur-containing heterocycles for kinase inhibition or antiviral activity. The target compound’s furan and piperazine groups may offer divergent pharmacokinetics, such as improved blood-brain barrier penetration .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C23H23F2N3O2 411.44 Not reported 2,6-Difluorobenzamide, furan, piperazine
Rip-B C17H19NO3 285.34 90 3,4-Dimethoxyphenethyl
Diflubenzuron C14H9ClF2N2O2 310.68 230–232 Urea linkage, 2,6-difluorobenzamide
N-(2,6-Difluorophenyl)-5-fluoro-... C19H14F5N3O3S 483.39 Not reported Triazolo-thiazine, trifluoropropoxy

Research Findings and Implications

  • Electronic Effects : Fluorine atoms in the target compound enhance electrophilicity and oxidative stability compared to methoxy-substituted analogues like Rip-B .
  • Piperazine Role: The 4-phenylpiperazine group may facilitate interactions with serotonin or dopamine receptors, a feature absent in non-piperazine analogues .
  • Heterocyclic Influence : Furan’s oxygen atom offers moderate hydrogen-bonding capacity, contrasting with thiophene’s sulfur (in compounds), which may alter metabolic pathways .

Biological Activity

2,6-Difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • DNA Binding : Many benzamide derivatives have been shown to interact with DNA, inhibiting DNA-dependent enzymes and affecting cellular replication processes .
  • Antitumor Activity : Studies have demonstrated that related compounds exhibit significant antitumor activity, particularly in 2D cell culture assays, suggesting potential as anticancer agents .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, indicating a broader spectrum of biological effects beyond anticancer properties .

Antitumor Activity

A study evaluated the efficacy of several benzamide derivatives, including those structurally related to the target compound. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Activity Type
2,6-Difluoro-N-[...]-benzamideMCF-70.65Anticancer
Related Compound AHeLa2.41Anticancer
Related Compound BCaCo-21.20Anticancer

Antimicrobial Activity

The antimicrobial efficacy of related compounds was assessed against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)Activity Type
2,6-Difluoro-N-[...]-benzamideE. coli15Antimicrobial
Related Compound CS. aureus18Antimicrobial

Case Study 1: Antitumor Efficacy

In vitro studies on the antitumor activity of a series of benzamide derivatives showed that compounds with structural similarities to 2,6-difluoro-N-[...]-benzamide demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values indicated strong potential for further development as anticancer agents.

Case Study 2: DNA Interaction

Another research focused on the interaction of benzamide derivatives with DNA revealed that these compounds predominantly bind within the minor groove of AT-rich regions, impacting transcriptional regulation and enzyme activity involved in DNA replication .

Q & A

Q. What are the recommended synthetic pathways for 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 4-phenylpiperazine-ethylamine intermediate via nucleophilic substitution or reductive amination.
  • Step 2: Coupling with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine, 0–5°C) to form the benzamide backbone .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
    Key Considerations: Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm structure via 1^1H/13^13C NMR (e.g., benzamide carbonyl signal at ~167 ppm) .

Q. How is the compound characterized, and what analytical techniques validate its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR detects aromatic protons (δ 6.8–7.5 ppm for furan and phenylpiperazine), while 19^19F NMR confirms difluoro substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS): Molecular ion peak at m/z 426.15 (C23_{23}H22_{22}F2_2N3_3O2+_2^+) confirms molecular weight .
  • HPLC: Purity >98% using a C18 column (acetonitrile/water 70:30, 1 mL/min, UV detection at 254 nm) .

Q. What in vitro assays are used for preliminary biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC50_{50} values compared to donepezil) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Ki_i values) .
  • Cytotoxicity Screening: MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to determine IC50_{50} .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

Methodological Answer:

  • Modify Substituents: Replace the furan-2-yl group with thiophene or pyridine to alter electronic properties and assess changes in AChE inhibition .

  • Vary Piperazine Linkers: Introduce bulkier aryl groups (e.g., 4-fluorophenyl) to enhance receptor selectivity .

  • Example SAR Table:

    ModificationAChE IC50_{50} (nM)Solubility (µg/mL)
    Parent Compound12015
    Thiophene substitution8512
    4-Fluorophenyl linker458
    Data derived from analogs in

Q. What in vivo models are suitable for evaluating neurological or anticancer efficacy?

Methodological Answer:

  • Neurological Studies: Morris water maze in scopolamine-induced amnesia models (oral dosing, 10 mg/kg) to assess cognitive enhancement .
  • Anticancer Models: Xenograft mice with HT-29 colon tumors (intraperitoneal injection, 20 mg/kg) to measure tumor volume reduction .
  • Pharmacokinetics: Plasma half-life (t1/2_{1/2}) and brain penetration (BBB permeability ratio) via LC-MS/MS analysis .

Q. How can researchers resolve contradictions in reported biological activities (e.g., AChE vs. serotonin receptor affinity)?

Methodological Answer:

  • Target Profiling: Use broad-panel receptor binding assays (e.g., CEREP Psychoactive Drug Screen) to identify off-target interactions .
  • Mechanistic Studies: CRISPR-engineered AChE-knockout cell lines to isolate serotonin receptor effects .
  • Dose-Response Analysis: Compare EC50_{50} values across assays to determine dominant pathways .

Q. What computational methods predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: AutoDock Vina to model interactions with AChE (PDB: 4EY7), focusing on π-π stacking with Trp86 and hydrogen bonding to Tyr337 .
  • ADMET Prediction: SwissADME for logP (predicted 3.2), CNS permeability (+), and CYP450 inhibition alerts .

Q. How can solubility and bioavailability challenges be addressed in formulation?

Methodological Answer:

  • Co-Solvent Systems: Use 10% DMSO/40% PEG-400 in saline for intravenous administration .
  • Prodrug Design: Synthesize phosphate esters of the benzamide to enhance aqueous solubility (hydrolyzed in vivo by alkaline phosphatase) .

Q. What stability studies are required for long-term storage and handling?

Methodological Answer:

  • Forced Degradation: Expose to 40°C/75% RH for 4 weeks; monitor hydrolytic degradation via HPLC (new peak at RRT 1.2 indicates amide bond cleavage) .
  • Light Sensitivity: Store in amber vials at -20°C; UV-Vis spectroscopy tracks photodegradation (λmax shift from 260 nm to 280 nm) .

Q. What toxicological assessments are critical before preclinical trials?

Methodological Answer:

  • Acute Toxicity: Single-dose LD50_{50} in rats (OECD 423) with histopathology of liver/kidney .
  • Genotoxicity: Ames test (TA98 strain) to rule out mutagenicity .
  • Cardiotoxicity: hERG patch-clamp assays (IC50_{50} >10 µM required for safety) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.